3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Overview
Description
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach includes the use of methyl/benzyl carbazates and aldehydes, followed by oxidative cyclization and rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, leading to various biological effects. For example, it can inhibit enzymes like protein tyrosine phosphatase, which plays a role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline: Known for its antimicrobial activity.
2-(1,2,4-oxadiazol-5-yl)anilines: Synthesized via amidoximes and isatoic anhydrides, these compounds also exhibit significant biological activities.
Uniqueness
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl ring, and oxadiazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-6-5-9-14(10-12)17-11-15-18-16(19-20-15)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTSAKDHQWTLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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